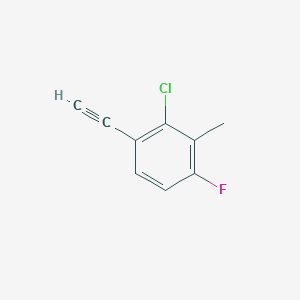

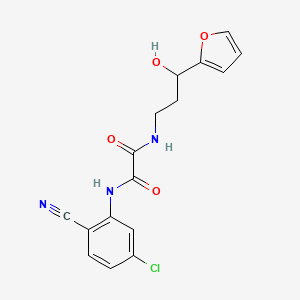

![molecular formula C10H11ClN2O3 B2453853 2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2402829-09-6](/img/structure/B2453853.png)

2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is a chemical compound with the CAS Number: 2402829-09-6 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has also been developed .Molecular Structure Analysis

The molecular weight of this compound is 242.66 . The InChI code is 1S/C10H10N2O3.ClH/c1-15-6-7-9 (10 (13)14)12-5-3-2-4-8 (12)11-7;/h2-5H,6H2,1H3, (H,13,14);1H .Chemical Reactions Analysis

The reaction outcome of imidazo[1,2-a]pyridines is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound 2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride has been involved in various synthetic processes. For instance, it was used in the synthesis of imidazo[1,2-a]pyridine derivatives, which are known for their diverse chemical properties and applications (Du Hui-r, 2014).

Potential Biological Activity

- Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit a range of biological activities. These include effects on the central nervous system, cardiotonic effects, antiulcer properties, and anti-HIV activity. The compound is closely related to these derivatives and may possess similar biological properties (S. S. Kataev et al., 2004).

Applications in Fluorescent Probes

- One of the derivatives of imidazo[1,2-a]pyridine was shown to be an efficient fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solution. This suggests that this compound could potentially be modified for similar applications (N. Shao et al., 2011).

Magnetic Properties

- Studies on hydrochloride crystals based on related imidazo[1,2-a]pyridine compounds have revealed insights into their structural and magnetic properties. These studies suggest potential applications in material science, particularly in areas related to magnetic susceptibility and behavior (Guo-Ping Yong et al., 2013).

Antimicrobial Activity

- Imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial activity. While the specific compound was not directly studied for this purpose, its structural similarity to these compounds suggests potential antimicrobial applications (G. Turan-Zitouni et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Therefore, they are being critically reviewed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Eigenschaften

IUPAC Name |

2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c1-15-6-7-9(10(13)14)12-5-3-2-4-8(12)11-7;/h2-5H,6H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFULFQNVDDWCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N2C=CC=CC2=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

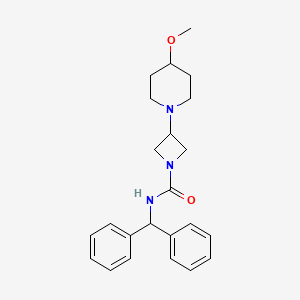

![methyl 3-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453773.png)

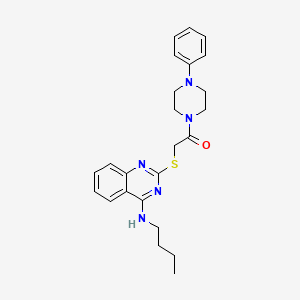

![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide](/img/structure/B2453776.png)

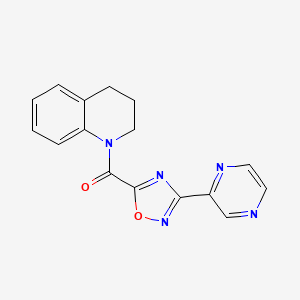

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2453777.png)

![(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid](/img/structure/B2453780.png)

![Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2453781.png)

![3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B2453782.png)

![N-cyclohexyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2453783.png)

![ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2453789.png)